molecular formula C20H17N3O4 B163147 9-Amino-20-camptothecin CAS No. 130194-90-0

9-Amino-20-camptothecin

Katalognummer: B163147
CAS-Nummer: 130194-90-0
Molekulargewicht: 363.4 g/mol
InChI-Schlüssel: FUXVKZWTXQUGMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

RS-9-Aminokamptothecin durchläuft verschiedene chemische Reaktionen, darunter:

Biologische Aktivität

9-Amino-20-camptothecin (9-AC) is a derivative of camptothecin, a potent anticancer agent known for its ability to inhibit eukaryotic DNA topoisomerase I. This compound has garnered significant attention due to its enhanced pharmacological properties compared to its parent compound and its potential in cancer therapy.

The primary mechanism of action for 9-AC involves the inhibition of DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the topoisomerase I-DNA complex, 9-AC prevents the re-ligation of DNA strands, leading to DNA damage and subsequent apoptosis in cancer cells. This mechanism is critical for its cytotoxic effects against various tumor types.

Pharmacokinetics

Research has demonstrated that 9-AC exhibits favorable pharmacokinetic properties, which are essential for its clinical application. A study involving patients with solid tumors revealed that the compound has an oral bioavailability of approximately 48.6%, indicating significant systemic exposure when administered orally . The pharmacokinetics of 9-AC show that peak plasma concentrations are reached within 1.2 hours post-administration, with a rapid equilibrium between its lactone and carboxylate forms .

In Vitro Studies

In vitro studies have shown that 9-AC possesses potent cytotoxic effects against various cancer cell lines, including breast (MCF-7), bladder (MGH-U1), and colon (HT-29) cancer cells. The cytotoxicity of 9-AC increases with higher drug concentrations and longer exposure times. For example, significant cell killing was observed at concentrations exceeding 2.7 nM, with a notable increase in efficacy with prolonged exposure beyond 24 hours .

In Vivo Studies

In vivo studies have further confirmed the antitumor efficacy of 9-AC. A study evaluated its antiangiogenic properties by measuring the suppression of neovascularization in a mouse model. The results indicated that doses of 6.89 and 8.26 μmol/kg resulted in a statistically significant reduction in neoangiogenesis by 47.2% to 72.5% . These findings suggest that 9-AC not only targets tumor cells but also affects endothelial cells within the tumor microenvironment.

Case Studies

A clinical trial assessed the safety and efficacy of oral administration of 9-AC in patients with advanced solid tumors. The trial demonstrated that while there was dose-limiting myelotoxicity, the pharmacokinetic data supported a correlation between drug exposure (measured as area under the curve, AUC) and therapeutic outcomes . This suggests that optimizing dosing schedules based on pharmacokinetic profiles could enhance treatment efficacy.

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other camptothecin derivatives:

CompoundMechanism of ActionOral Bioavailability (%)Cytotoxicity (IC50)Antiangiogenic Effect
This compoundTopoisomerase I inhibition48.6<2.7 nM (varies)Significant reduction
TopotecanTopoisomerase I inhibition~30~10 nMModerate
IrinotecanTopoisomerase I inhibition~15~5 nMLimited

Eigenschaften

IUPAC Name

8-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-2-20(26)13-7-16-17-10(6-11-14(21)4-3-5-15(11)22-17)8-23(16)18(24)12(13)9-27-19(20)25/h3-7,26H,2,8-9,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXVKZWTXQUGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5N=C4C3=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00869078
Record name (+/-)-9-Aminocamptothecine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130194-90-0
Record name 9-Amino-20(RS)-camptothecin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130194900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-9-Aminocamptothecine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.